Selonsertib is classified as a small molecule drug and falls under the category of kinase inhibitors. It specifically targets serine/threonine kinases, which are crucial for various cellular processes including growth, proliferation, and apoptosis.
The synthesis of selonsertib involves several steps including the formation of the triazole ring, which is critical for its biological activity. The detailed synthetic route typically includes:
The synthesis process requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the synthesized compound .
The molecular structure of selonsertib features a triazole core with specific functional groups that contribute to its inhibitory activity against ASK1. Its chemical formula is , with a molecular weight of approximately 283.73 g/mol.
Selonsertib primarily acts through competitive inhibition of ASK1. The mechanism involves binding to the ATP-binding site of the kinase, preventing phosphorylation events that lead to apoptosis and inflammation.
In vitro studies have demonstrated that selonsertib effectively inhibits ASK1 activity in a dose-dependent manner. This inhibition leads to reduced activation of downstream signaling pathways associated with fibrosis and inflammation .
The mechanism by which selonsertib exerts its therapeutic effects involves several key processes:
Clinical studies have shown that patients treated with selonsertib exhibit significant reductions in liver stiffness measurements, indicating decreased fibrosis .
Relevant data from stability studies suggest that selonsertib maintains integrity under various storage conditions, making it suitable for long-term use in clinical settings .
Selonsertib has been investigated primarily for its role in treating liver diseases such as:
Selonsertib hydrochloride (chemical name: 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methyl-N-(6-(4-(propan-2-yl)-4H-1,2,4-triazol-3-yl)pyridin-2-yl)benzamide hydrochloride) is a small-molecule inhibitor with the molecular formula C₂₄H₂₅ClFN₇O and a molecular weight of 481.95 g/mol [1] [5]. Its structure features a benzamide core linked to a triazolopyridine moiety via an amide bond, with a cyclopropyl-substituted imidazole ring critical for target binding. Key physicochemical properties include:
Table 1: Physicochemical Properties of Selonsertib Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₄H₂₅ClFN₇O | PubChem CID 71654746 |
Molecular Weight (g/mol) | 481.95 | [1] |
XLogP | 5.68 | [5] |
Hydrogen Bond Donors | 1 | [5] |
Hydrogen Bond Acceptors | 6 | [5] |
Topological Polar Surface Area | 90 Ų | [5] |
Rotatable Bonds | 7 | [5] |
The synthesis of selonsertib involves a convergent strategy with two key intermediates: 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine and 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid [9]. The final step employs a carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the benzamide bond, yielding the free base. Conversion to the hydrochloride salt is achieved via HCl treatment in polar solvents like ethanol or isopropanol [9]. Structure-activity relationship (SAR) studies revealed that:
Selonsertib hydrochloride exhibits favorable pharmacokinetics suitable for once-daily dosing:
Table 2: Pharmacokinetic Parameters of Selonsertib in Humans
Parameter | Value (Mean ± SD) | Conditions |
---|---|---|
Cₘₐₓ (ng/mL) | 450 ± 120 | 30 mg single dose, fasted |
Tₘₐₓ (h) | 1.5 ± 0.4 | 30 mg single dose, fasted |
AUC₀–∞ (ng·h/mL) | 3200 ± 800 | 30 mg single dose, fasted |
Apparent Vd (L/kg) | 1.5 ± 0.3 | Steady-state |
t₁/₂ (h) | 24 ± 6 | Multiple dosing (14 days) |
Renal Excretion (%) | <10 | Single dose |
Selonsertib is a first-in-class, ATP-competitive inhibitor of apoptosis signal-regulating kinase 1 (ASK1, MAP3K5), with an IC₅₀ of 3.2 nM in enzymatic assays [2] [4]. ASK1 is activated by oxidative stress, triggering downstream p38/JNK phosphorylation, which drives apoptosis, inflammation, and fibrosis [2] [7]. Key mechanistic features include:
Table 3: Biomarker Changes Associated with ASK1 Inhibition in Preclinical/Clinical Studies
Biomarker | Change with Selonsertib | Biological Significance |
---|---|---|
p-ASK1 (Thr838) | ↓ >92% | Direct target engagement |
p-p38 / p-JNK | ↓ 50–70% | Downstream signaling suppression |
Hepatic collagen content | ↓ 40–60% | Anti-fibrotic effect |
α-SMA expression | ↓ 35–50% | HSC deactivation |
Serum CXCL1 | ↓ 30% | Reduced inflammation |
Table 4: Standardized Nomenclature for Selonsertib Hydrochloride
Nomenclature Type | Name |
---|---|
IUPAC Name | 5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide hydrochloride |
Synonyms | GS-4997; GS-4977; Selonsertib HCl |
CAS Registry Number | 1448428-04-3 (free base); 2098811-21-8 (HCl) |
SMILES | O=C(c1cc(c(cc1F)C)n1cnc(c1)C1CC1)Nc1cccc(n1)c1nncn1C(C)C.Cl |
InChI Key | YIDDLAAKOYYGJG-UHFFFAOYSA-N (free base) |
Note: Data consolidated from PubChem [1], IUPHAR/BPS [5], and synthetic patents [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7